molecular formula C18H21ClO3 B5104563 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene

4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene

Cat. No.: B5104563
M. Wt: 320.8 g/mol
InChI Key: AIHDBWVPXSSAIQ-UHFFFAOYSA-N
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Description

4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a chloro group, a methoxyphenoxy group, and a butoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 3-methoxyphenol.

    Etherification: The 3-methoxyphenol is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(3-methoxyphenoxy)butane.

    Coupling Reaction: The 4-(3-methoxyphenoxy)butane is then coupled with 4-chloro-2-methylphenol using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-chloro-1-[4-(3-formylphenoxy)butoxy]-2-methylbenzene.

    Reduction: Formation of 4-hydro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene.

    Substitution: Formation of 4-amino-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene.

Scientific Research Applications

4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A related compound with similar structural features but different functional groups.

    4-chloro-4’-methylchalcone: Another compound with a chloro group and aromatic ring but different substituents.

Uniqueness

4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-14-12-15(19)8-9-18(14)22-11-4-3-10-21-17-7-5-6-16(13-17)20-2/h5-9,12-13H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHDBWVPXSSAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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